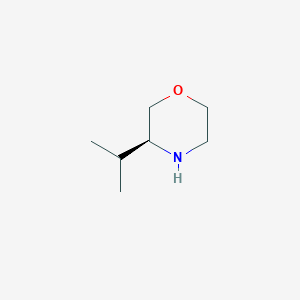

(S)-3-异丙基吗啉

描述

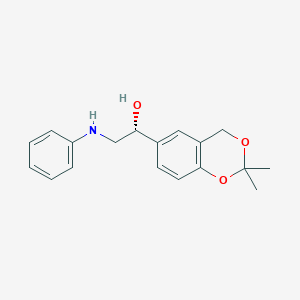

(S)-3-Isopropylmorpholine, also known as (S)-3-IPM, is an organic compound that has been widely used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is a chiral secondary amine that is used in a variety of reactions and has diverse applications in the fields of chemistry and biology.

科学研究应用

药理特性和构效关系:

- 2-(对硝基苯基)-4-异丙基吗啡,1-(对硝基苯基)-2-异丙基氨基乙醇的环状类似物,表明吗啉衍生物可以具有多种药理作用。该研究讨论了与 α-肾上腺素能受体和摄取机制的相互作用,证明了这些作用与 β-受体阻断的分离 (M. del Tacca et al., 1975).

抗菌活性:

- 涉及吗啉结构的硫吗啉衍生物的研究突出了它们作为抗菌剂的潜力。本研究还涉及了结构修饰在增强抗菌活性中的重要性 (D. Kardile & N. Kalyane, 2010).

聚合和光引发:

- 在丙烯酸酯聚合背景下对 N-异丙基吗啉 (IPM) 的研究表明其作为某些化合物的三重态的物理猝灭剂的作用,影响光聚合过程中的引发效率 (N. Arsu & R. S. Davidson, 1994).

癌症研究和抗肿瘤剂:

- 对 6-硝基-2-(3-羟基丙基)-1H-苯并[de]异喹啉-1,3-二酮(一种有效的抗肿瘤剂)的研究证明了其在各种细胞系中的显着细胞毒性及其在诱导细胞周期停滞和凋亡中的作用,突出了吗啉衍生物在癌症治疗中的治疗潜力 (A. Mukherjee et al., 2010).

吸附研究:

- 吗啉衍生物包括对药物在表面(如伊拉克高岭土)上的吸附的研究。本研究对于了解药物过量治疗和这些化合物与不同材料的相互作用非常重要 (S. A. Hassan & J. I. Ibrahim, 2011).

脂肪酶催化共聚:

- 使用猪胰脂肪酶对 3(S)-异丙基吗啉-2,5-二酮和 D,L-丙交酯的共聚反应证明了吗啉衍生物在聚合物化学中的应用。这项研究有助于开发具有定制性能的材料 (Yakai Feng et al., 2004).

代谢研究:

- 对 N-亚硝基-2,6-二甲基吗啉异构体在各种动物中的代谢的研究有助于了解吗啉衍生物在生物系统中的处理方式,这对于药物开发和毒理学评估至关重要 (B. Underwood & W. Lijinsky, 1984).

属性

IUPAC Name |

(3S)-3-propan-2-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNOQWMTDGMVGW-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693471 | |

| Record name | (3S)-3-(Propan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77897-21-3 | |

| Record name | (3S)-3-(Propan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (S)-3-isopropylmorpholine contribute to obtaining optically active aldehydes?

A1: (S)-3-isopropylmorpholine acts as a chiral auxiliary in the synthesis. It reacts with racemic aldehydes like 3-p-cumenyl-2-methylpropionaldehyde (CPA) and 2-methyl-3-phenylpropionaldehyde (MPA) to form diastereomeric enamines. These diastereomers can be separated, and subsequent hydrolysis under specific conditions allows for the recovery of optically active aldehydes [].

Q2: What is the significance of the recovered aldehyde's optical activity in this research?

A2: The research focuses on obtaining optically active aldehydes because enantiomers (like (+)-CPA and (-)-CPA) can exhibit different odor profiles []. This is significant in the perfume industry, where specific enantiomers might be desired for their olfactory properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1394450.png)

![Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1394466.png)